3-Aminopentan-2-ol Hydrochloride: A Technical Guide for Drug Development
3-Aminopentan-2-ol Hydrochloride: A Technical Guide for Drug Development
The following technical guide details the chemical structure, synthesis, properties, and applications of 3-Aminopentan-2-ol hydrochloride , with a specific focus on its role as a chiral building block in drug discovery.
Executive Summary
3-Aminopentan-2-ol hydrochloride (C₅H₁₃NO[1]·HCl) is a vicinal amino alcohol salt characterized by two adjacent chiral centers at the C2 and C3 positions. This structural motif is a critical pharmacophore in medicinal chemistry, serving as a scaffold for Cyclin-Dependent Kinase (CDK) inhibitors , HIV protease inhibitors, and chiral auxiliaries in asymmetric synthesis. Its value lies in its stereochemical diversity; the molecule exists as four distinct stereoisomers, each offering unique spatial arrangements for ligand-receptor binding.
Chemical Identity & Stereochemistry
The molecule consists of a pentane backbone with a hydroxyl group at C2 and an amino group at C3. The presence of two stereogenic centers yields two diastereomeric pairs (syn and anti), comprising four enantiomers.
Nomenclature and Identification
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IUPAC Name: 3-Aminopentan-2-ol hydrochloride[1]
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Common Synonyms: 3-Amino-2-pentanol HCl; α-methyl-β-ethyl-β-hydroxyethylamine HCl
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CAS Registry Numbers:
Stereochemical Configuration
The biological activity of derivatives often depends strictly on the absolute configuration. For instance, the (2R,3S) isomer is a key intermediate for specific purine-based CDK inhibitors.
| Isomer Configuration | Relationship | Geometric Designation |
| (2R,3S) | Enantiomer of (2S,3R) | Syn (Threo-like) |
| (2S,3R) | Enantiomer of (2R,3S) | Syn (Threo-like) |
| (2R,3R) | Enantiomer of (2S,3S) | Anti (Erythro-like) |
| (2S,3S) | Enantiomer of (2R,3R) | Anti (Erythro-like) |
Synthesis Methodologies
The synthesis of 3-aminopentan-2-ol generally proceeds via two primary routes: the Henry (Nitroaldol) Reaction for racemic or diastereoselective synthesis, and Amino Ketone Reduction for high enantiopurity.
Route A: The Henry (Nitroaldol) Reaction
This is the classic route for constructing the carbon skeleton.[3] It involves the base-catalyzed condensation of acetaldehyde (C2) and 1-nitropropane (C3).
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Mechanism: The base deprotonates 1-nitropropane at the
-position, generating a nitronate anion.[3][4] This nucleophile attacks the carbonyl carbon of acetaldehyde. -
Regiochemistry: The reaction specifically yields 3-nitro-2-pentanol.
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Reduction: The nitro group is subsequently reduced (using H₂/Pd-C or LiAlH₄) to the amine.
Route B: Stereoselective Reduction of Amino Ketones
For high optical purity, researchers often start with amino acids or amino ketones.
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Precursor: 3-Aminopentan-2-one (derived from N-protected amino acids).
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Reagent: Bulky hydride reducing agents like L-Selectride® or NaBH₄ in the presence of chelating agents.
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Outcome: L-Selectride typically favors the syn diastereomer via a Felkin-Anh transition state, while chelating conditions can favor the anti product.
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow from precursors to the final salt form.
Figure 1: Synthetic workflow from commodity chemicals to the hydrochloride salt via the Henry Reaction.
Physicochemical Properties
Understanding the physical behavior of the hydrochloride salt is essential for formulation and handling.
| Property | Description/Value | Causality & Notes |
| Physical State | White to off-white crystalline solid | Ionic lattice energy of the ammonium chloride moiety stabilizes the solid form compared to the liquid free base. |
| Solubility | Highly soluble in water, methanol, ethanol | The polar ionic character allows strong interaction with protic solvents. |
| Hygroscopicity | Hygroscopic | The salt readily absorbs atmospheric moisture; must be stored under inert gas (Ar/N₂) in a desiccator. |
| pKa (Amine) | ~9.5 - 10.5 | Typical for aliphatic primary ammonium salts; indicates it remains protonated at physiological pH. |
| Chirality | Optically Active | Specific rotation |
Applications in Drug Development
The 3-aminopentan-2-ol scaffold is not merely a solvent or reagent; it is a structural motif embedded in bioactive compounds.
Cyclin-Dependent Kinase (CDK) Inhibitors
The (2R,3S) isomer is a documented intermediate in the synthesis of purine-based CDK inhibitors. These compounds function by competitively binding to the ATP-binding pocket of CDK enzymes (e.g., CDK2, CDK9), which are upregulated in various cancers and viral infections (HIV).
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Mechanism: The amino alcohol moiety mimics the ribose or phosphate binding regions of ATP, forming crucial hydrogen bonds within the enzyme's active site.
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Impact: Inhibition of CDK9 can suppress HIV-1 transcription, making these derivatives potential candidates for antiretroviral therapy.
Chiral Auxiliaries and Ligands
In asymmetric catalysis, the free base is used to synthesize N,O-ligands . These ligands coordinate with transition metals (e.g., Ru, Zn) to catalyze enantioselective reductions or alkylations. The rigid stereochemistry of the pentyl backbone induces chirality in the reaction product.
Experimental Protocols
Safety Note: All procedures involving nitroalkanes and pressurized hydrogen must be conducted in a fume hood with blast shielding. The hydrochloride salt is an irritant.
Protocol 6.1: Salt Formation from Free Base
This protocol describes the conversion of the oily free base into the stable hydrochloride salt.
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Dissolution: Dissolve 10 mmol of crude 3-aminopentan-2-ol (free base) in 20 mL of anhydrous diethyl ether or isopropanol. Cool the solution to 0°C in an ice bath.
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Acidification: Dropwise add a solution of 2M HCl in diethyl ether (or 1.25 equivalents of acetyl chloride in methanol generated in situ) under vigorous stirring.
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Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 minutes.
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Isolation: Filter the solid under an inert atmosphere (nitrogen) to prevent moisture absorption.
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Washing: Wash the filter cake with cold anhydrous ether (2 x 5 mL) to remove non-polar impurities.
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Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 12 hours.
Protocol 6.2: Determination of Enantiomeric Excess (ee)
To verify the stereochemical integrity of the (2R,3S) isomer:
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Derivatization: React a small aliquot of the salt (neutralized) with Mosher's acid chloride (MTPA-Cl).
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Analysis: Analyze the resulting amide diastereomers via ¹H-NMR (500 MHz) or Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).
References
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Henry Reaction Mechanism & Utility
- Title: The Henry Reaction: A Review
- Source: Master Organic Chemistry / Wikipedia
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URL: [Link]
- CDK Inhibitor Synthesis (Purine Derivatives)
- Title: Synthesis of Chiral Amino Alcohols from 2-Chlorobutan-1-ol (Analogous Method)
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Chemical Properties and CAS Data
- Title: 3-Aminopentan-2-ol Compound Summary
- Source: PubChem (NIH)
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URL: [Link]
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Specific Isomer Data ((2R,3S)-HCl)
- Title: (2R,3S)-3-Aminopentan-2-ol hydrochloride Product Page
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Source: ChemScene[2]
